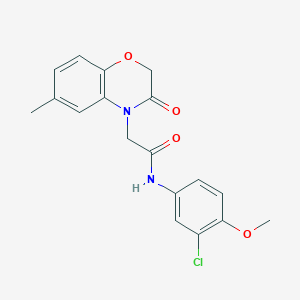![molecular formula C18H17ClN2O B4680425 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B4680425.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methylbenzamide
説明
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methylbenzamide, also known as AM251, is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research. This compound was first synthesized in 1999 and has since been used to study the endocannabinoid system, which plays a crucial role in various physiological processes, including pain, inflammation, and appetite regulation.
作用機序
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methylbenzamide acts as a competitive antagonist of the CB1 receptor, which means that it binds to the receptor and blocks the binding of endogenous cannabinoids, such as anandamide. This results in a decrease in the activity of the endocannabinoid system, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of pain, inflammation, and appetite. Studies have shown that this compound can reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. Additionally, this compound has been shown to reduce inflammation in various animal models of inflammatory diseases. Finally, this compound has been shown to reduce food intake and body weight in animal models of obesity.
実験室実験の利点と制限
One of the main advantages of using N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methylbenzamide in lab experiments is its selectivity for the CB1 receptor, which allows for the specific modulation of the endocannabinoid system. Additionally, this compound is relatively easy to synthesize and has a high purity. However, one limitation of using this compound is its relatively low potency, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for the use of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methylbenzamide in scientific research. One area of interest is the role of the endocannabinoid system in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound may be useful in the development of new therapies for pain, inflammation, and obesity. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
科学的研究の応用
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methylbenzamide has been extensively used in scientific research to study the endocannabinoid system. This compound acts as a selective antagonist of the CB1 cannabinoid receptor, which is primarily found in the central nervous system and is involved in various physiological processes. This compound has been used to investigate the role of the endocannabinoid system in pain, inflammation, and addiction.
特性
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c1-12-2-4-13(5-3-12)18(22)20-9-8-14-11-21-17-7-6-15(19)10-16(14)17/h2-7,10-11,21H,8-9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKSTRVCFRYDFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4680349.png)
![N-[2-(benzylthio)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4680355.png)

![2-[4-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4680384.png)
![4-bromo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4680388.png)
![2-cyano-N-(3-cyano-2-thienyl)-3-{4-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4680391.png)
![1-benzyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4680396.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]-5-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4680407.png)
![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine](/img/structure/B4680411.png)
![methyl {[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4680416.png)
![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-pyridinyl]thio}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4680436.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4680441.png)
![4-(5-chloro-2-methylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4680448.png)
![N-[2-chloro-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-furamide](/img/structure/B4680462.png)